molecular formula C16H12FN5O3 B2915536 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396843-81-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2915536
CAS RN: 1396843-81-4
M. Wt: 341.302
InChI Key: ROXWUIYQEHVZII-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12FN5O3 and its molecular weight is 341.302. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Evaluation

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide and similar compounds have been investigated for their antimicrobial properties. A study by Talupur, Satheesh, and Chandrasekhar (2021) involved the synthesis and characterization of related tetrazole derivatives and evaluated their antimicrobial efficacy through biological evaluation and molecular docking studies (Talupur et al., 2021).

Cytotoxic Activity

Research on related carboxamide derivatives has explored their potential cytotoxic activity against cancer cells. Deady et al. (2005) synthesized and tested carboxamide derivatives for potent cytotoxicity against murine leukemia and lung carcinoma, with some compounds showing significant efficacy (Deady et al., 2005).

Photocatalytic Transformations

The compound and its analogs have been studied for their application in photocatalytic transformations. Shang et al. (2019) reviewed the application of a similar organophotocatalyst, highlighting its broad applicability and good chemical stability in various organic reactions (Shang et al., 2019).

Biological Activity Studies

Further studies have been conducted to understand the biological activities of related compounds. For instance, Lang et al. (1999) synthesized fluorine-18-labeled derivatives and evaluated their biological properties in rats, contributing to the understanding of the compound's interaction with biological systems (Lang et al., 1999).

Antibacterial Drug Development

Research by Straniero et al. (2023) on similar compounds has focused on their potential as antibacterial drugs, particularly in inhibiting bacterial cell division by targeting the FtsZ protein (Straniero et al., 2023).

Material Science Applications

The compound's derivatives have also found application in material science. Qi et al. (2009) synthesized phenylnitrile functional benzoxazine monomers and investigated their curing behaviors and thermal stability, demonstrating potential applications in advanced material technologies (Qi et al., 2009).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O3/c17-10-1-4-12(5-2-10)22-20-15(19-21-22)16(23)18-11-3-6-13-14(9-11)25-8-7-24-13/h1-6,9H,7-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXWUIYQEHVZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

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